An In-Depth Technical Guide to 3,4-Dimethylbenzamide (CAS 5580-33-6)
An In-Depth Technical Guide to 3,4-Dimethylbenzamide (CAS 5580-33-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzamide, identified by the CAS number 5580-33-6, is a member of the benzamide class of organic compounds. Structurally, it features a benzene ring substituted with two methyl groups at the 3 and 4 positions and a primary amide functional group. While not a widely known active pharmaceutical ingredient (API) in its own right, its significance in the scientific community lies in its role as a versatile chemical intermediate and a structural motif found in more complex molecules. The benzamide scaffold is prevalent in a wide array of pharmacologically active compounds, and substituted variants like 3,4-dimethylbenzamide serve as crucial starting points for the synthesis of novel chemical entities.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
3,4-Dimethylbenzamide typically appears as a white to off-white crystalline solid.[3] Its core structure consists of a benzene ring with an amide substituent, a functional group known for its ability to form hydrogen bonds, which influences its physical properties such as melting point and solubility.[4] The compound is sparingly soluble in water but demonstrates better solubility in organic solvents.[3]
Table 1: Key Physicochemical Properties of 3,4-Dimethylbenzamide
| Property | Value | Source |
| CAS Number | 5580-33-6 | [1][5] |
| Molecular Formula | C₉H₁₁NO | [1][5] |
| Molecular Weight | 149.19 g/mol | [1] |
| Melting Point | 101-103 °C | [6][7] |
| Boiling Point | 251.3 °C (Predicted) | [6] |
| Density | 1.060 g/cm³ (Predicted) | [7] |
| pKa | 16.32 (Predicted) | [7] |
| LogP | 2.10 (Predicted) | [6] |
graph "3_4_Dimethylbenzamide_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="-1.8,-1.2!"]; C9 [label="C", pos="-1.8,1.2!"]; O1 [label="O", pos="3.2,-0.8!"]; N1 [label="N", pos="3.2,0.8!"]; H1 [label="H", pos="3.8,0.5!"]; H2 [label="H", pos="3.8,1.1!"];
// Benzene ring with substitutions C1 [pos="0,2!"]; C2 [pos="-1,1!"]; C3 [pos="-1,-1!"]; C4 [pos="0,-2!"]; C5 [pos="1,-1!"]; C6 [pos="1,1!"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C3 -- C8 [len=1.5]; C2 -- C9 [len=1.5]; C7 -- O1 [style=filled, penwidth=2, len=1.5]; C7 -- N1 [len=1.5]; N1 -- H1 [len=1.2]; N1 -- H2 [len=1.2];
// Labels for substitutions node [shape=plaintext]; label_C8 [label="CH₃", pos="-2.5,-1.2!"]; label_C9 [label="CH₃", pos="-2.5,1.2!"]; label_N1 [label="H₂N", pos="3.8,0.8!"]; }
Caption: Chemical Structure of 3,4-Dimethylbenzamide.
Synthesis and Purification Strategies
The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry. However, a direct reaction is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. 3,4-Dimethylbenzamide is most logically synthesized from its corresponding carboxylic acid, 3,4-dimethylbenzoic acid.[9]
Method 1: The Acyl Chloride Pathway
This is a robust and widely used two-step method. The underlying principle is the conversion of the poor hydroxyl leaving group of the carboxylic acid into an excellent chloride leaving group.
-
Activation Step: 3,4-Dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 3,4-dimethylbenzoyl chloride.[8][10] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[11]
-
Amination Step: The crude 3,4-dimethylbenzoyl chloride is then reacted with a source of ammonia, typically aqueous ammonium hydroxide, to yield the final product. A base like triethylamine or pyridine is often included to neutralize the HCl generated during the reaction.[8][11]
Caption: Workflow for the synthesis of 3,4-Dimethylbenzamide via an acyl chloride intermediate.
Experimental Protocol (Acyl Chloride Method):
-
To a stirred solution of 3,4-dimethylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of aqueous ammonium hydroxide (2-3 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Direct Coupling with Carbodiimides
For substrates sensitive to the harsh conditions of acyl chloride formation, direct coupling methods using reagents like dicyclohexylcarbodiimide (DCC) are employed.[12][13] This method is a staple in peptide synthesis and is broadly applicable to amide bond formation.[14]
Causality: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[15] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the dicyclohexylurea (DCU) byproduct.[12][16]
Experimental Protocol (DCC Coupling):
-
Dissolve 3,4-dimethylbenzoic acid (1 equivalent) and an amine source such as ammonium chloride (1.1 equivalents) along with a non-nucleophilic base like triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., DCM or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is subjected to a standard aqueous workup and purification as described in Method 1.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized 3,4-dimethylbenzamide is critical. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key predicted signals include two singlets for the aromatic methyl groups, a complex pattern for the three aromatic protons, and a broad signal for the two amide (-NH₂) protons which may exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of nine unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the amide. Other expected signals include those for the four substituted and two unsubstituted aromatic carbons, and two signals for the methyl carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. For a primary amide like 3,4-dimethylbenzamide, the spectrum is characterized by:
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 149.[5] Common fragmentation patterns for benzamides include the cleavage of the amide bond to form a stable benzoyl cation.[19][20]
Applications in Research and Development
The utility of 3,4-dimethylbenzamide stems from its structure, which can be readily modified, making it a valuable building block in various fields.
Caption: Role of 3,4-Dimethylbenzamide as a versatile intermediate for diverse applications.
-
Pharmaceutical Intermediate: The benzamide moiety is a privileged structure in medicinal chemistry, found in drugs with diverse activities.[21][22] While 3,4-dimethylbenzamide itself may not have significant biological activity, it serves as a precursor for more complex molecules where the dimethylphenyl group can modulate properties like lipophilicity, metabolic stability, and receptor binding.[3]
-
Agrochemicals: The compound has been identified for its use in the agricultural sector as a herbicide.[3] The proposed mechanism involves the disruption of essential protein synthesis in weeds, leading to growth inhibition.[3]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 3,4-dimethylbenzamide.
-
Hazards: The compound is known to cause skin and eye irritation.[1][23] It may also cause respiratory irritation.[1][24]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[23] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct light.[23]
Conclusion
3,4-Dimethylbenzamide (CAS 5580-33-6) is a well-characterized organic compound whose primary value lies in its function as a synthetic intermediate. Its straightforward synthesis from readily available starting materials, combined with the reactive handles of its amide group and aromatic ring, makes it a useful building block for drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis and spectroscopic properties is essential for researchers utilizing this compound in the creation of novel and complex molecular architectures.
References
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